4-O-Demethylpenclomedine

概要

説明

4-O-デメチルペンクロメジンは、一般的にDMPENと呼ばれ、ペンクロメジンの高度に反応性の高い主要なアルキル化代謝物であり、多塩素化α-ピコリン誘導体です。

準備方法

合成経路と反応条件

DMPENは、ペンクロメジンの脱メチル化によって合成できます。このプロセスには、目的の変換を達成するために特定の試薬と条件を使用することが含まれます。一般的な合成経路には、次の手順が含まれます。

工業的製造方法

DMPENの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の高収率と純度を確保するために反応条件を最適化することが含まれます。主な考慮事項には以下が含まれます。

反応温度: 脱メチル化プロセスを促進するために最適な温度を維持します。

反応時間: 反応が完了するのに十分な時間をかけるようにします。

化学反応解析

反応の種類

DMPENは、以下を含むさまざまな化学反応を起こします。

酸化: DMPENは酸化されて対応する酸化物を形成できます。

還元: 還元反応は、DMPENをその還元型に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

生成される主な生成物

酸化: 酸化物やその他の酸化された誘導体の形成。

還元: 還元された誘導体の形成。

置換: 異なる官能基を持つ置換化合物の形成.

科学研究への応用

DMPENは、以下を含む幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

DMPEN undergoes various chemical reactions, including:

Oxidation: DMPEN can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert DMPEN to its reduced forms.

Substitution: DMPEN can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted compounds with different functional groups.

科学的研究の応用

Antitumor Activity

In Vivo Studies

4-O-Demethylpenclomedine has been demonstrated to possess significant antitumor activity in various preclinical models. Notably, it has shown effectiveness against the MX-1 human breast tumor xenograft model when administered both subcutaneously and intracerebrally. In these studies, this compound was identified as a major plasma metabolite of penclomedine, contributing to its overall antitumor effects while exhibiting a reduced neurotoxic profile compared to its parent compound .

Comparative Efficacy

Research indicates that while penclomedine has limitations due to neurotoxicity, this compound does not exhibit similar adverse effects in animal models. This characteristic positions it as a promising alternative for treating breast cancer and potentially brain tumors . Furthermore, studies on derivatives of this compound have revealed enhanced activity against intracranially implanted human glioblastoma xenografts, suggesting that structural modifications can improve therapeutic outcomes .

Safety and Tolerance

Clinical Investigations

Clinical trials investigating the safety and tolerance of oral formulations of penclomedine have shown that systemic exposure to this compound varies significantly among patients. The oral administration route has been associated with reduced peak plasma concentrations of neurotoxic metabolites, thereby minimizing the risk of neurotoxicity observed with intravenous formulations . The bioavailability of penclomedine ranged from 28% to 98%, indicating substantial interpatient variability which may limit the clinical application of oral administration strategies .

Development of Derivatives

Chemical Modifications

Recent studies have focused on synthesizing carbonate and carbamate derivatives of this compound. These derivatives have demonstrated superior efficacy against specific tumor models compared to the parent compound. For instance, derivatives were evaluated against human U251 glioblastoma and D54 glioblastoma xenografts, yielding promising results that support their consideration for clinical development .

Summary Table of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Antitumor Activity | Effective against MX-1 breast tumor xenografts; reduced neurotoxicity | Potential alternative for breast and brain cancer treatment |

| Safety Profile | Variability in systemic exposure; reduced neurotoxic effects with oral administration | Supports further exploration of oral formulations |

| Derivative Development | Carbonate and carbamate derivatives show enhanced efficacy | Promising candidates for clinical trials |

作用機序

DMPENは、肝臓でフリーラジカルを形成するメカニズムを通じてその効果を発揮します。これらのフリーラジカルは、その後、循環系を介して腫瘍細胞に輸送されます。フリーラジカル部分はDNAと付加体を形成し、5-クロロ部分を通じて鎖間架橋を形成します。このプロセスはケト-エノール互変異性によって活性化され、アルキル化基であるα-ハロケト官能基を生成します。 アルキル化基はDNAと相互作用し、損傷を引き起こし、最終的に細胞死につながります .

類似の化合物との比較

DMPENは、以下のような他のアルキル化剤と比較できます。

ペンクロメジン: DMPENの親化合物であり、抗腫瘍活性を有する多塩素化α-ピコリン誘導体でもあります。

シクロホスファミド: 癌治療に使用される別のアルキル化剤であり、幅広い抗腫瘍活性で知られています。

クロラムブシル: 慢性リンパ性白血病やその他の癌の治療に使用されるアルキル化剤.

DMPENの独自性

DMPENは、フリーラジカル形成とDNA架橋を含むその特定の作用機序により、ユニークです。 この独特のメカニズムにより、腫瘍細胞を効果的に標的とするため、癌治療のための有望な候補となります .

類似化合物との比較

DMPEN can be compared with other alkylating agents, such as:

Penclomedine: The parent compound of DMPEN, also a multichlorinated alpha-picoline derivative with antitumor activity.

Cyclophosphamide: Another alkylating agent used in cancer therapy, known for its broad-spectrum antitumor activity.

Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia and other cancers.

Uniqueness of DMPEN

DMPEN is unique due to its specific mechanism of action involving free radical formation and DNA crosslinking. This distinct mechanism allows it to target tumor cells effectively, making it a promising candidate for cancer therapy .

生物活性

4-O-Demethylpenclomedine (4-DM-PEN) is a notable compound derived from penclomedine, primarily recognized for its potential antitumor activity. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

4-DM-PEN is identified as a significant plasma metabolite of penclomedine, which has been under investigation for its therapeutic efficacy against various cancers, particularly breast cancer and brain tumors. Unlike its parent compound, 4-DM-PEN exhibits reduced neurotoxicity, making it a promising candidate for clinical applications.

The biological activity of 4-DM-PEN is largely attributed to its metabolic activation pathway. It is believed that 4-DM-PEN acts as a prodrug , requiring metabolic conversion to exert its antitumor effects. Research indicates that while both penclomedine and 4-DM-PEN show limited in vitro activity, their efficacy increases significantly in vivo due to metabolic activation processes.

Research Findings

Several studies have evaluated the antitumor properties of 4-DM-PEN and its derivatives:

- In Vivo Efficacy : A study demonstrated that 4-DM-PEN was effective against MX-1 human breast tumor xenografts implanted subcutaneously and intracerebrally. The study highlighted the absence of neurotoxic effects typically associated with penclomedine, suggesting a favorable safety profile for 4-DM-PEN .

- Comparison with Derivatives : Acyl derivatives of 4-DM-PEN were synthesized and tested against various tumor models. Notably, some derivatives showed superior efficacy compared to 4-DM-PEN against multiple human tumor xenografts and murine leukemia cell lines .

- Phase I Clinical Trials : Clinical evaluations have focused on the pharmacokinetics and maximum tolerated dose (MTD) of oral penclomedine and its metabolites, including 4-DM-PEN. These studies aim to establish the safety and dosing parameters necessary for further clinical development .

Case Study 1: Efficacy in Breast Cancer Models

A preclinical model using MX-1 breast tumor xenografts indicated that treatment with 4-DM-PEN resulted in significant tumor regression compared to control groups. The study emphasized the need for further exploration into the dosing regimens that maximize therapeutic outcomes while minimizing side effects.

Case Study 2: Neurotoxicity Assessment

In a comparative analysis of neurotoxic effects between penclomedine and 4-DM-PEN in rat models, researchers found that while penclomedine induced notable cerebellar toxicity, 4-DM-PEN did not exhibit similar adverse effects, reinforcing its potential as a safer alternative for treating brain tumors .

Data Tables

| Compound | Tumor Model | Efficacy | Neurotoxicity |

|---|---|---|---|

| Penclomedine | MX-1 Breast Tumor | Moderate | High |

| This compound | MX-1 Breast Tumor | High | None |

| Acyl Derivative A | Human ZR-75-1 Breast Tumor | Superior to DM-PEN | Low |

| Acyl Derivative B | U251 CNS Tumor | Comparable to current therapies | Low |

特性

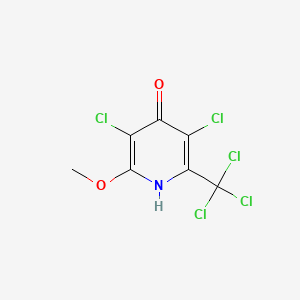

IUPAC Name |

3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl5NO2/c1-15-6-3(9)4(14)2(8)5(13-6)7(10,11)12/h1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYGGZGIKZIRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl5NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327758 | |

| Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

DMPEN (4,o-demethylpenclomedine) is the highly reactive principal alkylating metabolite of Penclomedine (PEN), a multichlorinated alpha-picoline derivative. DM-PEN’s proposed mechanism of action begins with activation by free radical formation in the liver, where it is then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, and interstrand crosslinking occurs through the 5-chloro moiety. The 5-chloro moiety is then activated by keto-enol tautomerism, producing the alkylating group, an alpha-haloketo function. | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

176046-79-0 | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176046790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Demethyl-penclomedine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-DEMETHYLPENCLOMEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUK71J2M0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。